Antifungal Potency Against Botrytis cinerea: Cycloheptanol Scaffold vs. Cyclohexanol and Commercial Standards
In patented head-to-head antifungal assays, the imidazolyl-cycloheptanol scaffold (represented by compound 22, a close structural relative of CAS 874133-82-1) demonstrated superior protective and curative activity against Botrytis cinerea (gray mold) compared to the corresponding cyclohexanol analogue (compound 13) at 125 ppm, and matched or exceeded the commercial standard iprodione [1]. Protective spraying at 125 ppm yielded 100% disease control for compound 22 versus 100% for compound 13, but at the lower 31.3 ppm concentration, compound 22 retained 100% protective control while compound 13 dropped to 94% [1]. Curative spraying at 125 ppm showed 89% control for compound 22 versus 94% for compound 13, but at 31.3 ppm compound 22 achieved 46% control compared to 86% for compound 13, highlighting a ring-size-dependent shift in curative potency that must be verified for the 4-methoxyphenyl variant.
| Evidence Dimension | Percent disease control against Botrytis cinerea (protective and curative spraying) |
|---|---|
| Target Compound Data | Compound 22 (imidazolyl-cycloheptanol): Protective 125 ppm = 100%, 31.3 ppm = 100%; Curative 125 ppm = 89%, 31.3 ppm = 46% |
| Comparator Or Baseline | Compound 13 (imidazolyl-cyclohexanol): Protective 125 ppm = 100%, 31.3 ppm = 94%; Curative 125 ppm = 94%, 31.3 ppm = 86%. Iprodione (commercial): Protective 125 ppm = 100%, 31.3 ppm = 100%; Curative 125 ppm = 90%, 31.3 ppm = 64%. |
| Quantified Difference | At 31.3 ppm curative spraying, the cycloheptanol analogue (compound 22) shows 40% lower disease control than the cyclohexanol analogue (compound 13), indicating a ring-size-dependent curative activity profile. |
| Conditions | Cucumber seedling assay; spray application at stated concentrations; Botrytis cinerea spore inoculation; evaluation 3 days post-inoculation (Patent US 5,091,539, TEST 2). |
Why This Matters
Ring size (cycloheptanol vs. cyclohexanol) alone can alter the curative-to-protective activity ratio by up to 40 percentage points at lower doses, meaning procurement decisions based solely on imidazole class membership risk selecting a compound with an inappropriate activity profile for the target pathogen and application timing.
- [1] Azolyl cycloalkanol derivatives and agricultural fungicides. US Patent 5,091,539, 1992, TEST 2 (Table 2). View Source
